Cas no 824-94-2 (4-Methoxybenzylchloride)

4-メトキシベンジルクロリド(4-Methoxybenzylchloride)は、有機合成において重要な中間体として広く利用される化合物です。分子式C8H9ClOで表され、ベンゼン環にメトキシ基(-OCH3)とクロロメチル基(-CH2Cl)がパラ位に置換した構造を持ちます。特にペプチド合成や保護基(PMB基)としての応用に優れており、高い反応性と選択性を示します。有機溶媒に溶解しやすく、合成プロセスでの取り扱いが比較的容易である点も特徴です。また、医薬品や農薬、香料などの精密化学物質の製造において、多段階反応の鍵中間体として機能します。
4-Methoxybenzylchloride structure
4-Methoxybenzylchloride structure
商品名:4-Methoxybenzylchloride
CAS番号:824-94-2
MF:C8H9ClO
メガワット:156.609461545944
MDL:MFCD00000915
CID:40000
PubChem ID:87572688

4-Methoxybenzylchloride 化学的及び物理的性質

名前と識別子

    • alpha-Chloro-4-methoxytoluene
    • 4-METHOXYBENZYL CHLORIDE
    • PMBC
    • 1-Chloromethyl-4-methoxybenzene
    • 4-(chloromethyl)anisole
    • 4-Methoxybenzyl Chloride (stabilized with Amylene)
    • 1-(Chloromethyl)-4-methoxybenzene
    • 2,6-Dimethyl-4-pyridinecarboxylic acid
    • 4-Chloromethyl anisole
    • p-Methoxybenzyl Chloride
    • Anisyl Chloride (stabilized with Amylene)
    • 4-(Chloromethyl)anisole (stabilized with Amylene)
    • 1-(Chloromethyl)-4-methoxybenzene (ACI)
    • Anisole, p-(chloromethyl)- (6CI, 7CI, 8CI)
    • 1-(Chloromethyl)-4-(methyloxy)benzene
    • 4-(Chloromethyl)-1-methoxybenzene
    • 4-(Chloromethyl)phenyl methyl ether
    • 4-Methyloxybenzyl chloride
    • NSC 172955
    • p-(Chloromethyl)(methoxy)benzene
    • p-(Chloromethyl)anisole
    • p-Anisyl chloride
    • PBMCl
    • PMBCl
    • α-Chloro-4-methoxytoluene
    • α-Chloro-p-methoxytoluene
    • F0001-2114
    • 4-Methoxy-benzylchloride
    • Q500ZS03TI
    • F11275
    • MFCD00000915
    • 4-(methoxy)benzyl chloride
    • 4-methoxyphenylmethyl chloride
    • p-methoxybenzylchloride
    • DTXSID20231718
    • 4-METHOXYBENZYL CHLORIDE (CONTAINS POTASSIUM CARBONATE AS STABILIZER)
    • Para methoxy benzylchloride
    • 4-Methyoxybenzylchloride
    • AKOS000262023
    • STR01214
    • 4-methoxybenzylchlorine
    • (4-methoxyphenyl)methyl chloride
    • CS-W017991
    • M0676
    • 4-methoxybenzyl-chloride
    • 4-Methoxybenzylchloride, stabilized
    • NS00038207
    • p-methoxybenzylchlorid
    • 1-Chloromethyl-4-methoxy-benzene
    • 4-methoxybenzylchloride
    • CCRIS 5108
    • l-(chloromethyl)-4-methoxybenzene
    • 4-methoxylbenzyl chloride
    • 4-Methoxybenzyl Chloride (Stabilized)
    • SCHEMBL13096
    • 4-methoxy benzyl chloride
    • para-Methoxy benzyl chloride
    • para-methoxy benzylchloride
    • NSC172955
    • p-methoxybenzylchoride
    • 824-94-2
    • .ALPHA.-CHLORO-P-METHOXYTOLUENE
    • W-104172
    • FT-0618924
    • para-methoxyl benzyl chloride
    • BCP25855
    • AM20041208
    • Q27287004
    • 4methoxybenzyl chloride
    • 4-methyoxybenzyl chloride
    • 1-(chloro methyl)-4-methoxybenzene
    • NSC-172955
    • paramethoxybenzyl chloride
    • 4-Methoxybenzyl chloride, contains potassium carbonate as stabilizer, 98%
    • Anisole, p-(chloromethyl)-
    • para-methoxybenzylchloride
    • EINECS 212-540-6
    • .alpha.-Chloro-4-methoxytoluene
    • p-methoxy benzyl chloride
    • AM101321
    • Benzene, 1-(chloromethyl)-4-methoxy-
    • a-chloro-4-methoxytoluene
    • EN300-49219
    • UNII-Q500ZS03TI
    • 4-methoxy-benzyl chloride
    • 4-methoxy benzylchloride
    • 4-methoxyl benzyl chloride
    • 1-(chloromethyl)-4-methoxy-benzene
    • para-methoxybenzyl chloride
    • InChI=1/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H
    • PMB-Cl
    • 4-(Chloromethyl)anisole; 1-Chloromethyl-4-methoxybenzene
    • 4-Methoxybenzylchloride
    • MDL: MFCD00000915
    • インチ: 1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
    • InChIKey: MOHYOXXOKFQHDC-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=CC(OC)=CC=1
    • BRN: 606667

計算された属性

  • せいみつぶんしりょう: 156.034193g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.4
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 156.034193g/mol
  • 単一同位体質量: 156.034193g/mol
  • 水素結合トポロジー分子極性表面積: 9.2Ų
  • 重原子数: 10
  • 複雑さ: 87.3
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.155 g/mL at 25 °C(lit.)
  • ゆうかいてん: −1 °C (lit.)
  • ふってん: 127°C/24mmHg(lit.)
  • フラッシュポイント: 華氏温度:228.2°f
    摂氏度:109°c
  • 屈折率: n20/D 1.548(lit.)
  • すいようせい: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい
  • PSA: 9.23000
  • LogP: 2.43400
  • ようかいせい: 未確定
  • じょうきあつ: 0.1±0.4 mmHg at 25°C
  • かんど: 湿熱に敏感

4-Methoxybenzylchloride セキュリティ情報

4-Methoxybenzylchloride 税関データ

  • 税関コード:29093090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Methoxybenzylchloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB113560-5 g
4-Methoxybenzyl chloride, 98%, stabilized with K2CO3; .
824-94-2 98%
5g
€120.10 2023-06-24
Life Chemicals
F0001-2114-5g
4-Methoxybenzylchloride, stabilized
824-94-2 95%+
5g
$60.0 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-252172A-25 g
4-Methoxybenzyl chloride,
824-94-2 ≥97%
25g
¥1,038.00 2023-07-11
Apollo Scientific
OR25768-25g
4-Methoxybenzyl chloride
824-94-2
25g
£57.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M99410-100g
1-(Chloromethyl)-4-methoxybenzene
824-94-2
100g
¥148.0 2021-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M823415-25g
4-Methoxybenzylchloride
824-94-2 98%,stabilized with 5% K2CO3
25g
¥179.00 2022-09-01
TRC
M261105-5g
4-Methoxybenzyl Chloride (Stabilized)
824-94-2
5g
$ 109.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M001R-100g
4-Methoxybenzylchloride
824-94-2 97%,stabilized with K2CO3
100g
¥157.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0676-25ml
4-Methoxybenzylchloride
824-94-2 98.0%(GC&T),stabilized with Amylene
25ml
¥695.0 2022-06-10
1PlusChem
1P0034GS-25g
4-Chloromethyl anisole
824-94-2 95%
25g
$119.00 2025-02-19

4-Methoxybenzylchloride 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Cyanuric chloride Catalysts: 1-Pyrrolidinecarboxaldehyde Solvents: Ethyl acetate ;  6 h, 40 °C
リファレンス
A General Catalytic Method for Highly Cost- and Atom-Efficient Nucleophilic Substitutions
Huy, Peter H. ; et al, Chemistry - A European Journal, 2018, 24(29), 7410-7416

合成方法 2

はんのうじょうけん
1.1 Reagents: Silicon tetrachloride Catalysts: Trichloro[η4-N,N′-(1,2-dimethyl-1,2-ethanediylidene)bis[2,6-bis(1-methylethyl)be… Solvents: Chloroform-d ;  24 h, rt
リファレンス
α-Diimine-Niobium Complex-Catalyzed Deoxychlorination of Benzyl Ethers with Silicon Tetrachloride
Parker, Bernard F.; et al, Inorganic Chemistry, 2019, 58(19), 12825-12831

合成方法 3

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ;  4 h, rt
リファレンス
Direct halogenation of alcohols with halosilanes under catalyst- and organic solvent-free reaction conditions
Ajvazi, Njomza; et al, Tetrahedron Letters, 2016, 57(22), 2430-2433

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; overnight, rt
リファレンス
Palladium-catalyzed carboxylative coupling of benzyl chlorides with allyltributylstannane: remarkable effect of palladium nanoparticles
Feng, Xiujuan; et al, Organic Letters, 2013, 15(1), 108-111

合成方法 5

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Reagents: Potassium fluoride Catalysts: 18-Crown-6
リファレンス
A simple conversion of 1-chloroethyl carbonates to fluoroformates: value in the preparation of tertiary alkyl fluoroformates
Dang Vu Anh; et al, Journal of Organic Chemistry, 1990, 55(6), 1847-51

合成方法 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-(1-methyl-1H-imidazolium-3-yl)ethyl]-ω-[2-(1-meth… Solvents: Methylcyclohexane ,  Water ;  rt; 8 h, 75 °C
リファレンス
An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000-Dicationic Ionic Liquids in Aqueous Media
Hu, Yu Lin; et al, ChemCatChem, 2010, 2(4), 392-396

合成方法 7

はんのうじょうけん
1.1 Reagents: Sulfuryl chloride
リファレンス
Reactions of α-azido sulfones with bases
Jarvis, Bruce B.; et al, Journal of Organic Chemistry, 1980, 45(11), 2265-8

合成方法 8

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  5 min, 0 °C
1.3 Reagents: Triphosgene ;  5 min, 0 °C
1.4 Solvents: Dichloromethane ;  rt
1.5 Solvents: Dichloromethane ;  1 h, rt
リファレンス
Intrinsic sensing fluorescent probe for the solid phase synthesis of 1,4-benzodiazepine-2,5-dione
Rivero, Ignacio A.; et al, ARKIVOC (Gainesville, 2003, (11), 27-36

合成方法 9

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ;  6 h, 0 °C
リファレンス
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation
Chaves, Otavio Augusto; et al, Molbank, 2021, (3),

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Carbon tetrachloride ,  Water
リファレンス
The Pummerer reaction of sulfinyl compounds
de Lucchi, Ottorino; et al, Organic Reactions (Hoboken, 1991, 40,

合成方法 11

はんのうじょうけん
1.1 15 min, 4 - 5 bar, 40 °C
1.2 Reagents: Isopropanol
リファレンス
A laboratory-scale continuous flow chlorine generator for organic synthesis
Strauss, Franz J.; et al, Reaction Chemistry & Engineering, 2016, 1(5), 472-476

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: 18-Crown-6
リファレンス
A simple conversion of 1-chloroethyl carbonates to fluoroformates: value in the preparation of tertiary alkyl fluoroformates
Dang Vu Anh; et al, Journal of Organic Chemistry, 1990, 55(6), 1847-51

合成方法 13

はんのうじょうけん
1.1 Solvents: Carbon tetrachloride
リファレンス
The absence of temperature effect in the competitive beta-cleavages of benzyl methyl substituted-benzyl carbinyloxy radicals
Kim, Sung Soo; et al, Tetrahedron Letters, 1991, 32(36), 4725-8

合成方法 14

はんのうじょうけん
リファレンス
Synthesis by substitution of σ-bonded heteroatoms
Margaretha, P., Science of Synthesis, 2007, 35, 167-172

合成方法 15

はんのうじょうけん
1.1 Reagents: Carbon tetrachloride ,  Azobisisobutyronitrile Solvents: Benzene
リファレンス
Monomeric metaphosphate formation during radical-based dephosphorylation
Avila, L. Z.; et al, Journal of the American Chemical Society, 1988, 110(23), 7904-6

合成方法 16

はんのうじょうけん
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]sulf… Solvents: Acetonitrile ;  2 min, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  5 min, rt; 3 h, rt; rt → 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, < 25 °C
リファレンス
N-(tert-Butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide: A Convenient Sulfamoylation Reagent for Alcohols
Armitage, Ian; et al, Organic Letters, 2012, 14(10), 2626-2629

合成方法 17

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Triphosgene Solvents: Dichloromethane
リファレンス
Triphosgene/triphenylphosphine: a mild reagent for the conversion of alcohols to chlorides
Rivero, I. A.; et al, Synthetic Communications, 1993, 23(5), 711-14

合成方法 18

はんのうじょうけん
リファレンス
Synthesis by substitution of carbonyl oxygen
Pfeiffer, W. D., Science of Synthesis, 2007, 35, 155-165

合成方法 19

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  Phosphinous acid, diphenyl-, 4-aminophenyl ester Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: Sodium thiosulfate ;  rt
リファレンス
4-Aminophenyldiphenylphosphinite (APDPP), a new heterogeneous and acid scavenger phosphinite - Conversion of alcohols, trimethylsilyl, and tetrahydropyranyl ethers to alkyl halides with halogens or N-halosuccinimides
Firouzabadi, Habib; et al, Canadian Journal of Chemistry, 2006, 84(7), 1006-1012

合成方法 20

はんのうじょうけん
リファレンス
Synthesis by substitution of σ-bonded heteroatoms
Margaretha, P., Science of Synthesis, 2007, 35, 167-172

合成方法 21

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Carbon tetrachloride
リファレンス
Behavior of benzyl sulfoxides toward acid chlorides. Useful departures from the Pummerer reaction
Chupp, John P.; et al, Journal of Organic Chemistry, 1984, 49(24), 4711-16

合成方法 22

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  Phosphinous acid, diphenyl-, 4-aminophenyl ester Solvents: Dichloromethane ;  1.5 h, reflux
1.2 Reagents: Sodium thiosulfate ;  rt
リファレンス
4-Aminophenyldiphenylphosphinite (APDPP), a new heterogeneous and acid scavenger phosphinite - Conversion of alcohols, trimethylsilyl, and tetrahydropyranyl ethers to alkyl halides with halogens or N-halosuccinimides
Firouzabadi, Habib; et al, Canadian Journal of Chemistry, 2006, 84(7), 1006-1012

4-Methoxybenzylchloride Raw materials

4-Methoxybenzylchloride Preparation Products

4-Methoxybenzylchloride 関連文献

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